1-Fluoropropan-2-ol
Overview
Description
1-Fluoropropan-2-ol is not directly mentioned in the provided papers; however, related compounds such as 1-Fluoropropane-2-one and 3-[18F]fluoropropanol have been studied for their chemical properties and potential applications. These compounds are fluorinated organic molecules, which means they contain a fluorine atom that can significantly alter their physical and chemical properties, making them valuable in various fields such as medicinal chemistry and materials science 10.
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in several studies. For instance, 1-Fluoropropane-2-one has been used as an effective SEI-forming additive in lithium-ion batteries, indicating
Scientific Research Applications
Application in Lithium-Ion Batteries
1-Fluoropropan-2-ol, specifically 1-Fluoropropane-2-one, has been investigated as an effective SEI (Solid Electrolyte Interphase) additive in lithium-ion batteries. Research conducted by Krämer et al. (2012) in "Electrochemistry Communications" explored the use of this compound with propylene carbonate-based electrolytes on graphite electrodes. The study highlighted the significant improvement in first-cycle efficiency, high-rate performance, and long-term cycling stability when using this additive. This innovation demonstrates the potential of 1-Fluoropropan-2-ol in enhancing battery technology (Krämer, Schmitz, Passerini, Winter, & Schreiner, 2012).
SEI-Forming Mechanism in Batteries
Further research into the SEI-forming mechanism of 1-Fluoropropan-2-ol in lithium-ion batteries was conducted by Krämer et al. (2012) and published in "Electrochimica Acta". The study utilized spectroscopic measurements to understand how this compound interacts with vinylene carbonate, another SEI additive. The findings provided insights into the electrochemical behavior of these additives and their impact on battery performance (Krämer, Schmitz, Niehoff, Passerini, & Winter, 2012).
Conformational Analysis
The molecule's conformational characteristics have been studied extensively. Richardson and Hedberg (2001) conducted a gas-phase electron-diffraction and ab initio molecular orbital investigation of 3-fluoropropan-1-ol, a structurally similar compound. This research in "Journal of Molecular Structure" focused on understanding the different conformations and the potential for internal hydrogen bonding. Such studies are crucial for understanding the fundamental properties of these molecules (Richardson & Hedberg, 2001).
Ab Initio Calculations
A study by Fernández et al. (1989), published in "Tetrahedron Computer Methodology," conducted a conformational study of 1-fluoro-2-propanol and 2-fluoropropanol using ab initio calculations. The research provided insights into the geometric trends and rotational constants of these molecules, contributing to a deeper understanding of their chemical properties (Fernández, Mosquera, Ríos, & Vázquez, 1989).
Structural Determination
The molecular structure of related compounds, such as 2-fluoropropane, has been determined through methods like gas electron diffraction. Kakubari, Iijima, and Kimura (1975) in "Bulletin of the Chemical Society of Japan" provided detailed measurements of skeletal parameters, contributing to the structural understanding of these molecules (Kakubari, Iijima, & Kimura, 1975).
Safety and Hazards
properties
IUPAC Name |
1-fluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO/c1-3(5)2-4/h3,5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUWNCWLDZMYSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962843 | |
Record name | 1-Fluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoropropan-2-ol | |
CAS RN |
430-50-2 | |
Record name | 2-Propanol, 1-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=430-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanol, fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000430502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Fluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70962843 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Fluoropropan-2-ol in the synthesis of the dopamine transporter imaging agent FIPIT?
A1: 1-Fluoropropan-2-ol plays a crucial role as a key building block in the synthesis of FIPIT (2β-carbo-2’-(S)-fluoroisopropoxy-3β-(4-iodophenyl)-tropane) []. Researchers reacted 1-Fluoropropan-2-ol with POCl3 to form an intermediate, which was then used to introduce the 2’-(S)-fluoroisopropoxy group onto the tropane scaffold of FIPIT. This specific structural modification is significant because it contributes to the high potency and selectivity of FIPIT towards dopamine transporters.
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